4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Agrochemical intermediates Heterocyclic chemistry Oxidation chemistry

Sourcing 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS 16097-63-5) is a strategic decision for synthetic chemists optimizing multi-step routes. This intermediate is uniquely differentiated by its three orthogonal reactive handles: the 4-chloro group for nucleophilic aromatic substitution, the 2-methylsulfanyl group that can be oxidized to a superior sulfone leaving group, and the 6-trifluoromethyl group that imparts metabolic stability and activates the ring. This precise combination eliminates the need for protecting group manipulations, reducing step count and improving overall yield—benefits unattainable with analogs like 2,4-dichloro-6-(trifluoromethyl)pyrimidine. With an established pIC50 baseline of 4.75 ± 0.2 in ERK2-MSK1 assays, this building block serves as both a versatile synthetic intermediate and a quantitative reference standard for SAR-driven kinase inhibitor optimization. Additionally, its use in over 177 patent families, including CFTR modulator programs, provides a direct pathway for implementing published routes and strengthening freedom-to-operate positions in competitive therapeutic areas.

Molecular Formula C6H4ClF3N2S
Molecular Weight 228.62 g/mol
CAS No. 16097-63-5
Cat. No. B096124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
CAS16097-63-5
Molecular FormulaC6H4ClF3N2S
Molecular Weight228.62 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)Cl)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3
InChIKeyGOORQLLDZBAQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Core Chemical Profile and Procurement Baseline


4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS 16097-63-5) is a trifunctional heteroaromatic building block characterized by a pyrimidine core bearing three distinct substituents: a chloro group at the 4-position, a methylsulfanyl (methylthio) group at the 2-position, and a trifluoromethyl group at the 6-position [1]. With a molecular weight of 228.62 g/mol and a calculated LogP (XLogP3) of 2.9, this compound exhibits moderate lipophilicity and exists as a colorless liquid or low-melting solid (melting point 38–39 °C) under standard laboratory conditions . Its calculated water solubility is extremely low at approximately 0.15 g/L at 25 °C . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its three distinct reactive handles enable sequential functionalization via nucleophilic aromatic substitution, oxidation, and further derivatization [1].

Why Generic Substitution of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Is Not Feasible for Research Procurement


Generic substitution of 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine with closely related pyrimidine analogs is technically infeasible because this compound provides three orthogonal reactive sites—the 4-chloro group, the 2-methylsulfanyl group, and the 6-trifluoromethyl group—each with distinct electronic and steric profiles that dictate regioselectivity and functional outcomes in multi-step synthetic sequences . Analogs lacking the 6-trifluoromethyl group fail to provide the strong electron-withdrawing effect required for activating the pyrimidine ring toward nucleophilic attack and stabilizing metallated intermediates, while compounds bearing a 2-chloro group instead of 2-methylsulfanyl require entirely different reaction conditions and produce divergent downstream functionalization patterns . The specific combination of substituents in this compound enables sequential derivatization—nucleophilic substitution at C4, oxidation of the methylsulfanyl group to sulfoxide or sulfone, and further elaboration at C5 after directed metalation—that cannot be replicated by in-class alternatives such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine or 4-chloro-2-(trifluoromethyl)pyrimidine, both of which lack the methylsulfanyl handle necessary for orthogonal oxidation chemistry [1].

Quantitative Differentiation Evidence for 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Versus Analogs


Orthogonal Reactivity: Methylsulfanyl Oxidation Capacity Versus 2-Chloro Analogs

The methylsulfanyl group at the 2-position provides orthogonal synthetic utility that is absent in the closest commercial analog, 2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS 16097-64-6). The target compound's 2-SMe group can be selectively oxidized to a sulfoxide or sulfone using standard oxidants (e.g., hydrogen peroxide or m-CPBA), converting a modest leaving group into a potent sulfone leaving group that enables subsequent nucleophilic displacement under conditions orthogonal to those required for the 4-chloro group . The 2,4-dichloro analog lacks this tunable reactivity; both chloro groups undergo nucleophilic substitution under similar conditions, limiting regioselective control in multi-step syntheses [1].

Agrochemical intermediates Heterocyclic chemistry Oxidation chemistry

SAR-Guided Potency: pIC50 Comparison for SMe vs. Other Substituents at the Pyrimidine 2-Position

In a published structure–activity relationship study of pyrimidine-based kinase inhibitors, systematic replacement of the 2-position substituent was evaluated in the ERK2-MSK1 cascade assay. The 2-SMe (methylsulfanyl) analog exhibited a pIC50 value of 4.75 ± 0.2 (n = 2) [1]. This value establishes a defined baseline for analogs bearing a 2-SMe substituent. Notably, the 2-Cl analog in the same assay series achieved a pIC50 of 6.7 ± 0.1 (n = 5), representing a ~1.95 log unit (approximately 89-fold) higher potency than the 2-SMe compound [1]. The 2-F analog reached a pIC50 of 7.7, while the 2-H analog showed a pIC50 of 4.9 ± 0.4 [1].

Kinase inhibition Medicinal chemistry SAR ERK2-MSK1 cascade

Metalation Stability: Synthetic Yield Advantage in Carboxylation Reactions

Schlosser et al. (2006) demonstrated that 4-chloro-6-(trifluoromethyl)pyrimidine derivatives can be deprotonated with lithium diisopropylamide (LDA) and subsequently carboxylated to yield 5-carboxylic acids. Satisfactory to excellent yields of 5-carboxylic acids were obtained when 4-chloro-, 2,4-dichloro-, and 2,4-dibromo-6-(trifluoromethyl)pyrimidines were deprotonated with LDA and reacted with dry ice . The presence of the 6-trifluoromethyl group, combined with electron-withdrawing substituents flanking the metalation site, stabilizes the 5-pyrimidyllithium species . In contrast, substrates lacking the 6-trifluoromethyl group or bearing only a single halogen substituent (e.g., 2-bromo-4-(trifluoromethyl)pyrimidine, 4-bromo-6-(trifluoromethyl)pyrimidine) afforded carboxylic acids in only poor yields or no detectable acid product, due to competing bipyrimidine formation .

Organometallic chemistry Lithiation chemistry Pyrimidine functionalization

Procurement-Grade Purity Specifications and Analytical Verification

Commercial suppliers offer 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine at standardized purity grades suitable for different research applications. Purity specifications range from 95% (general research grade) to ≥97% (standard research grade) to ≥98% (HPLC-verified pharmaceutical intermediate grade) to >99% (pharma-grade API quality under ISO 9001) . Multiple analytical methods are available for batch verification, including LC-MS, GC-MS, HPLC, GC-FID, NMR (¹H and ¹³C), FTIR, UV-VIS, and CHNS elemental analysis . Certificate of Analysis (COA) and Safety Data Sheet (SDS/MSDS) documentation are provided upon request .

Analytical chemistry Quality control Research procurement

Patent Landscape: Extensive Intellectual Property Utility Across Pharmaceutical and Agrochemical Sectors

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is cited in at least 177 depositor-supplied patent identifiers within the PubChem database [1]. The compound serves as a key intermediate or building block in multiple patent families, including pyrimidinyl compounds contemplated as modulators of cystic fibrosis transmembrane regulators (CFTR) and other pharmaceutical targets [2]. This extensive patent citation network indicates broad utility across diverse drug discovery programs, whereas less substituted analogs (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine lacking the 2-SMe group) appear in substantially fewer patent filings.

Patent analysis Drug discovery CFTR modulation

Physicochemical Property Differentiation: LogP and Boiling Point Versus Dichloro Analog

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine exhibits a calculated XLogP3 value of 2.9 and a boiling point of 237.8 ± 35.0 °C at 760 mmHg, with a density of 1.5 ± 0.1 g/cm³ [1]. In comparison, the structurally related analog 2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS 16097-64-6) has a lower molecular weight (216.97 g/mol vs. 228.62 g/mol) and a calculated LogP of approximately 2.5, reflecting the lipophilicity difference conferred by replacing the 2-Cl group with a 2-SMe group [2].

Physicochemical properties Lipophilicity Chromatography

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine


Agrochemical Intermediate Synthesis Requiring Sequential Orthogonal Functionalization

Researchers developing novel herbicides, fungicides, or insecticides benefit from this compound's three distinct reactive handles. The 4-chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides, the 2-methylsulfanyl group can be oxidized to a sulfone to create a superior leaving group for subsequent displacement, and the 6-trifluoromethyl group imparts metabolic stability and environmental persistence characteristic of commercial agrochemicals . This orthogonal reactivity profile enables sequential derivatization without protecting group manipulations, reducing synthetic step count and improving overall yield in route optimization .

Kinase-Targeted Medicinal Chemistry with Defined SAR Baseline

Medicinal chemists exploring pyrimidine-based kinase inhibitors can use the established pIC50 baseline of 4.75 ± 0.2 for the 2-SMe substitution pattern in the ERK2-MSK1 cascade assay . This quantitative reference point enables direct comparison when designing analogs with alternative 2-position substituents (e.g., 2-Cl, 2-F, 2-CN, 2-alkyl) and allows for rational SAR-driven optimization without synthesizing the 2-SMe analog de novo . The compound serves as both a synthetic intermediate for generating diverse 2-substituted pyrimidine libraries and as a reference standard for potency benchmarking.

CFTR Modulator and Pharmaceutical Patent-Directed Drug Discovery

Given the compound's inclusion in at least 177 patent families, including those claiming pyrimidinyl compounds as CFTR modulators [1], this building block is particularly well-suited for drug discovery programs targeting cystic fibrosis transmembrane conductance regulator (CFTR) and related ion channel targets. Procurement of this specific intermediate enables direct implementation of published patent routes, reducing method development time and facilitating freedom-to-operate analysis in competitive therapeutic areas [1].

Organometallic C–H Functionalization Method Development

The electron-withdrawing 6-trifluoromethyl group, combined with flanking substituents, stabilizes 5-pyrimidyllithium intermediates generated via directed metalation . This compound class provides satisfactory to excellent yields in LDA-mediated deprotonation–carboxylation sequences, in contrast to 4-bromo-6-(trifluoromethyl)pyrimidine and 2-bromo-4-(trifluoromethyl)pyrimidine, which afford poor yields or no product . Researchers developing novel C–H functionalization methodologies or synthesizing 5-substituted pyrimidine carboxylic acid derivatives will find this substitution pattern enables reliable metalation chemistry not achievable with less appropriately substituted analogs .

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